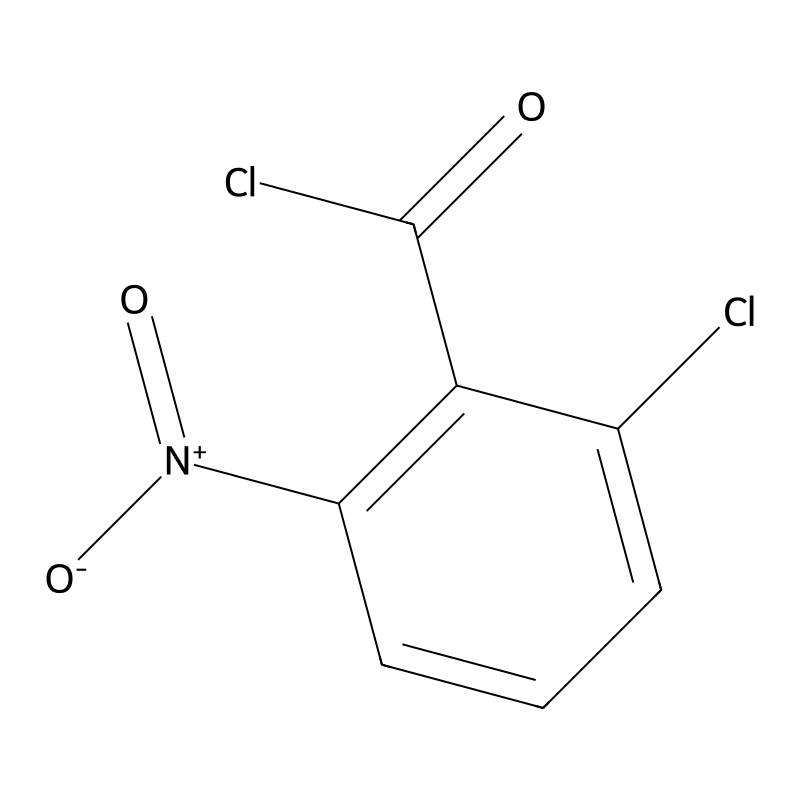2-Chloro-6-nitrobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-6-nitrobenzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 204.06 g/mol. It is characterized by the presence of a chloro group and a nitro group on the benzene ring, making it a derivative of benzoyl chloride. This compound typically appears as pale yellow crystals and is known for its reactivity due to the presence of both the acyl chloride and the nitro substituent, which can influence its chemical behavior and biological interactions .
The chemical reactivity of 2-chloro-6-nitrobenzoyl chloride is primarily attributed to its acyl chloride functionality, which can undergo various nucleophilic substitution reactions. Common reactions include:
- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
- Electrophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can direct further substitutions on the aromatic ring, facilitating reactions such as halogenation or sulfonation.
- Hydrolysis: In the presence of water, 2-chloro-6-nitrobenzoyl chloride can hydrolyze to form 2-chloro-6-nitrobenzoic acid .
2-Chloro-6-nitrobenzoyl chloride can be synthesized through several methods:
- From 2-Chloro-6-nitrobenzoic Acid: The acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in a reaction that typically involves heating under reflux conditions.
- Direct Chlorination: Chlorination of 2-nitrobenzoic acid derivatives in the presence of phosphorus pentachloride may also yield 2-chloro-6-nitrobenzoyl chloride.
2-Chloro-6-nitrobenzoyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds, particularly in the synthesis of benzamidazoles and other heterocycles.
- Chemical Research: Utilized in laboratories for developing new chemical entities and studying reaction mechanisms involving acyl chlorides.
Interaction studies involving 2-chloro-6-nitrobenzoyl chloride focus on its reactivity with biological molecules. The compound's electrophilic nature allows it to interact with nucleophilic sites in proteins or nucleic acids, leading to potential modifications that could impact biological functions. Research into similar compounds has shown that such interactions can lead to cytotoxic effects or modulation of enzyme activities .
Several compounds share structural similarities with 2-chloro-6-nitrobenzoyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-5-nitrobenzoyl Chloride | C7H4ClN2O3 | Different position of nitro group affects reactivity. |
| 4-Chlorobenzoyl Chloride | C7H5ClO | Lacks nitro group; primarily used in different synthetic routes. |
| 2-Nitrobenzoyl Chloride | C7H5ClN | Only one nitro group; less reactive than chlorinated derivatives. |
The presence of both chloro and nitro groups at specific positions on the benzene ring contributes to the unique reactivity profile of 2-chloro-6-nitrobenzoyl chloride compared to its analogs .








